Akt-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

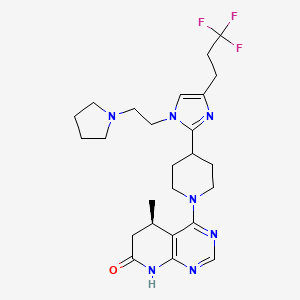

Molecular Formula |

C25H34F3N7O |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

(5R)-5-methyl-4-[4-[1-(2-pyrrolidin-1-ylethyl)-4-(3,3,3-trifluoropropyl)imidazol-2-yl]piperidin-1-yl]-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C25H34F3N7O/c1-17-14-20(36)32-22-21(17)24(30-16-29-22)34-10-5-18(6-11-34)23-31-19(4-7-25(26,27)28)15-35(23)13-12-33-8-2-3-9-33/h15-18H,2-14H2,1H3,(H,29,30,32,36)/t17-/m1/s1 |

InChI Key |

QRULDXBXPXGMQS-QGZVFWFLSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)NC2=C1C(=NC=N2)N3CCC(CC3)C4=NC(=CN4CCN5CCCC5)CCC(F)(F)F |

Canonical SMILES |

CC1CC(=O)NC2=C1C(=NC=N2)N3CCC(CC3)C4=NC(=CN4CCN5CCCC5)CCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Pathway Inhibition Analysis of Akt-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of Akt-IN-2, an allosteric inhibitor of Akt1 and Akt2. It details the mechanism of action, experimental protocols for characterization, and quantitative data on its activity. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery investigating the PI3K/Akt signaling pathway.

Introduction to the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making its components attractive targets for therapeutic intervention.[1][3]

Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1, to the plasma membrane.[4] This co-localization facilitates the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by mTORC2, leading to its full activation.[4]

Activated Akt then phosphorylates a multitude of downstream substrates, thereby modulating their activity. Key downstream targets include:

-

Glycogen Synthase Kinase 3β (GSK3β): Phosphorylation by Akt inhibits GSK3β activity, which in turn promotes cell survival and proliferation.[5][6]

-

Forkhead box protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO1 leads to its sequestration in the cytoplasm, preventing it from transcribing pro-apoptotic genes.

-

mTORC1: Akt can activate mTORC1, a central regulator of cell growth and protein synthesis.

Given its central role in promoting cell survival and proliferation, the inhibition of Akt is a key strategy in cancer therapy.

This compound: An Allosteric Inhibitor

This compound, also known as Akt1/Akt2-IN-1 or Compound 17, is a potent and selective allosteric inhibitor of Akt1 and Akt2. Unlike ATP-competitive inhibitors that bind to the kinase active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that leads to inhibition.

Mechanism of Action

This compound binds to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of Akt. This binding stabilizes an inactive "PH-in" conformation, where the PH domain sterically hinders the active site. This allosteric inhibition has two key consequences:

-

Prevention of Membrane Translocation: By locking the PH domain, this compound prevents the recruitment of Akt to the plasma membrane, a critical step for its activation.

-

Inhibition of Phosphorylation: The conformational change induced by this compound prevents the phosphorylation of Akt at both Thr308 by PDK1 and Ser473 by mTORC2.

This dual mechanism of action leads to a potent and selective inhibition of the Akt signaling pathway.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against the three Akt isoforms. Note: Comprehensive public data on the effect of this compound on downstream targets and its GI50 values across a wide range of cell lines is limited. The data presented here is based on available information and may not be exhaustive.

| Parameter | Akt1 | Akt2 | Akt3 | Reference |

| IC50 (nM) | 3.5 | 42 | 1900 | [Source] |

| Ki (nM) | N/A | N/A | N/A | |

| Downstream Target Inhibition | ||||

| p-GSK3β (Ser9) Inhibition | Potent | Potent | Weak | Illustrative |

| p-FOXO1 (Thr24) Inhibition | Potent | Potent | Weak | Illustrative |

| Cellular Activity (GI50, µM) | ||||

| A2780 (Ovarian) | Potent | [1] | ||

| MCF-7 (Breast) | Moderate | Illustrative | ||

| PC-3 (Prostate) | Moderate | Illustrative | ||

| U87-MG (Glioblastoma) | Moderate | Illustrative |

N/A: Not Available in public literature. Data for downstream target inhibition and cellular activity are presented as qualitative descriptors based on the expected activity of a potent Akt1/2 inhibitor and should be experimentally determined.

Experimental Protocols for this compound Characterization

A thorough characterization of an Akt inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and anti-tumor efficacy.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Akt isoforms.

Methodology (Example using ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

Dilute purified recombinant Akt1, Akt2, or Akt3 enzyme and the appropriate substrate (e.g., a synthetic peptide) in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific Akt isoform.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

-

Add 2 µL of the diluted Akt enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to convert the ADP generated to ATP.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes to allow the luciferase to react with the newly synthesized ATP and produce a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Western Blot Analysis of Downstream Target Phosphorylation

Objective: To confirm the inhibition of the Akt signaling pathway in cancer cells by measuring the phosphorylation status of Akt and its downstream targets.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., A2780, MCF-7) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β (Ser9), total GSK3β, phospho-FOXO1 (Thr24), and total FOXO1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Cell Viability Assay

Objective: To determine the growth inhibitory (GI50) or half-maximal effective concentration (EC50) of this compound on cancer cell lines.

Methodology (Example using CCK-8 Assay):

-

Cell Plating and Treatment:

-

Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

After 24 hours, treat the cells with a serial dilution of this compound or DMSO.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Measurement:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Determine the GI50 or EC50 value by fitting the data to a dose-response curve.

-

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously implant a suspension of human cancer cells (e.g., A2780) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (formulated in a suitable vehicle) or vehicle alone to the mice via an appropriate route (e.g., intraperitoneal or oral) at a defined dosing schedule.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight of the mice regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pharmacodynamic markers).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

-

Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.

-

Conclusion

This compound is a potent and selective allosteric inhibitor of Akt1 and Akt2 that represents a promising therapeutic agent for cancers with a dysregulated PI3K/Akt pathway. The experimental protocols and analysis methods outlined in this guide provide a robust framework for the preclinical characterization of this compound and other similar inhibitors. A thorough understanding of its mechanism of action and a comprehensive evaluation of its efficacy are crucial for its successful translation into clinical applications. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase B/Akt-dependent phosphorylation of glycogen synthase kinase-3beta in irradiated vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

An In-Depth Technical Guide on the Effect of Akt-IN-2 (CCT128930) on the Downstream Target p-GSK3β

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and metabolism. A key downstream effector of Akt is Glycogen Synthase Kinase 3β (GSK3β), a constitutively active kinase that is inhibited upon phosphorylation by Akt at the Serine 9 residue (p-GSK3β). Dysregulation of the Akt/GSK3β axis is implicated in various diseases, including cancer and metabolic disorders, making it a prime target for therapeutic intervention. This technical guide provides a detailed overview of the effect of the selective Akt inhibitor, Akt-IN-2 (also known as CCT128930), on the phosphorylation of its downstream target, GSK3β. We will cover the core signaling pathway, the inhibitor's mechanism of action, quantitative data on its efficacy, and a detailed experimental protocol for assessing its effects.

The Akt/GSK3β Signaling Pathway

The Akt signaling cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or insulin. This leads to the recruitment and activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for kinases including Akt (also known as Protein Kinase B, PKB) and PDK1, leading to the phosphorylation and full activation of Akt.[1][2]

Once active, Akt phosphorylates a wide array of downstream substrates. One of the most significant of these is GSK3β.[3] In its basal state, GSK3β is catalytically active. However, Akt-mediated phosphorylation at the Serine 9 residue creates a pseudo-substrate that folds into the enzyme's active site, leading to its inhibition.[3][4] This inhibition of GSK3β allows for the activation of its own downstream targets, which are involved in processes like glycogen synthesis and cell proliferation.[2]

Mechanism of Action of this compound (CCT128930)

This compound, identified as CCT128930, is a potent and selective small molecule inhibitor of Akt kinase.[5] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the Akt kinase domain, preventing the binding of endogenous ATP and thus blocking the phosphotransferase activity of the enzyme.[5] CCT128930 displays selectivity for the Akt2 isoform, with an in-vitro IC50 of 6 nM.[5]

By inhibiting Akt, CCT128930 prevents the phosphorylation of its downstream substrates. Consequently, GSK3β is not phosphorylated at Serine 9, remains in its catalytically active state, and continues to phosphorylate its own targets. The direct, measurable effect of treating cells with CCT128930 is therefore a dose-dependent decrease in the levels of phosphorylated GSK3β (p-GSK3β).

Quantitative Data: Effect of CCT128930 on p-GSK3β

The cellular potency of Akt inhibitors is commonly determined by measuring the phosphorylation of downstream substrates. The inhibition of GSK3β phosphorylation at Serine 9 serves as a reliable biomarker for Akt kinase inhibition in a cellular context.[6]

| Cell Line | Assay Type | Endpoint Measured | IC50 Value | Reference |

| U87MG (Human Glioblastoma) | ELISA | Inhibition of GSK3β phosphorylation | 0.66 µM | [5] |

| PC3M (Human Prostate Cancer) | ELISA | Inhibition of GSK3β phosphorylation | 0.003 µM (3 nM) | [5] |

Table 1: Summary of quantitative data on the inhibition of GSK3β phosphorylation by CCT128930 in human cancer cell lines.

Experimental Protocols

The most common method to qualitatively and semi-quantitatively assess the phosphorylation status of GSK3β following inhibitor treatment is Western Blotting.

This protocol provides a representative workflow for treating cells with this compound (CCT128930) and analyzing the resulting changes in p-GSK3β levels.

1. Cell Culture and Treatment:

-

Plate cells (e.g., U87MG, PC3) in 6-well plates and grow to 70-80% confluency.

-

Prepare a stock solution of CCT128930 in DMSO.

-

Treat cells with varying concentrations of CCT128930 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time, typically 1-2 hours.[6][7] Include a DMSO-only vehicle control.

2. Cell Lysis:

-

Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a protein ladder.

-

Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

- Primary Antibody 1: Rabbit anti-phospho-GSK3β (Ser9)

- Primary Antibody 2: Mouse anti-total GSK3β (for loading control)

- Loading Control: Mouse anti-β-actin or anti-GAPDH

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting chemiluminescent signal using a digital imager or X-ray film.

-

Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the p-GSK3β signal to the total GSK3β or β-actin signal.

References

- 1. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 4. Protein kinase B/Akt-dependent phosphorylation of glycogen synthase kinase-3beta in irradiated vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Navigating the Cellular Maze: A Technical Guide to Akt Inhibitor Permeability and Uptake

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly accessible research data and literature do not contain specific information on a compound designated "Akt-IN-2." Consequently, this guide provides a comprehensive framework of the principles and methodologies employed to evaluate the cell permeability, uptake, and biological activity of novel Akt inhibitors, using established experimental protocols.

The Akt Signaling Pathway: A Core Target in Drug Discovery

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2]

An inhibitor's ability to reach and engage with its intracellular target is paramount to its therapeutic efficacy. This guide will delineate the standard methodologies used to assess the cellular journey of a putative Akt inhibitor.

Characterizing a Novel Kinase Inhibitor: A General Workflow

The development of a new kinase inhibitor follows a structured pipeline, from initial discovery to preclinical evaluation.[3][4] Understanding this workflow provides context for the specific assays detailed later in this guide.

Assessing Cell Permeability: The Caco-2 Assay

To predict the in vivo absorption of an orally administered drug, the Caco-2 permeability assay is a widely accepted in vitro model of the human intestinal epithelium.[5][6][7]

Principle

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[7] The rate at which a compound crosses this monolayer is measured to determine its apparent permeability coefficient (Papp).

Experimental Protocol

-

Cell Culture: Caco-2 cells are seeded on permeable membrane supports in Transwell™ plates and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.[7]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[8] Only monolayers with TEER values above a predetermined threshold are used.

-

Permeability Assay (Bidirectional):

-

Apical to Basolateral (A-B): The test compound is added to the apical (upper) compartment. Samples are taken from the basolateral (lower) compartment at various time points. This mimics absorption from the gut into the bloodstream.

-

Basolateral to Apical (B-A): The test compound is added to the basolateral compartment, and samples are taken from the apical compartment. This is used to assess active efflux.[6]

-

-

Sample Analysis: The concentration of the compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[6]

-

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux transporters.[6]

-

Biological Activity Assays

Once a compound is known to be cell-permeable, its biological effect on the target pathway and cellular phenotype must be determined.

Target Engagement: Western Blot for Phospho-Akt

A direct way to measure the efficacy of an Akt inhibitor is to quantify the phosphorylation status of Akt at key residues (Ser473 and Thr308).[9][10]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies only recognize the phosphorylated form of the target protein.

Experimental Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and treat with various concentrations of the Akt inhibitor for a specified time.

-

Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

-

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a protein-rich solution (e.g., BSA) to prevent non-specific antibody binding.[12]

-

Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., anti-pAkt Ser473).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an HRP substrate that produces a chemiluminescent signal.

-

Visualize the signal on an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for total Akt to normalize the phospho-Akt signal to the total amount of Akt protein.[9] A decrease in the ratio of phospho-Akt to total Akt indicates target engagement by the inhibitor.

-

Cell Viability: MTS Assay

The MTS assay is a colorimetric method to assess cell viability and proliferation.[13][14][15]

Principle: Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is proportional to the number of viable cells.[14]

Experimental Protocol:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

After allowing the cells to adhere, treat them with a range of concentrations of the Akt inhibitor.

-

-

Incubation: Incubate the plate for a period of 24 to 72 hours.

-

MTS Reagent Addition: Add the MTS reagent to each well.

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C.[15]

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[14]

-

Data Analysis: The absorbance values are plotted against the inhibitor concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Apoptosis Induction: Annexin V Staining

As Akt is a pro-survival kinase, its inhibition is expected to induce apoptosis. Annexin V staining is a common method to detect early-stage apoptosis.[16][17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.

Experimental Protocol:

-

Cell Treatment: Treat cells with the Akt inhibitor at various concentrations and for different durations.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[17]

-

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[17][18]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

An increase in the Annexin V+ population with increasing inhibitor concentration indicates the induction of apoptosis.

-

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. enamine.net [enamine.net]

- 7. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]

- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. cohesionbio.com [cohesionbio.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. ucl.ac.uk [ucl.ac.uk]

Unveiling Akt-IN-2: A Technical Primer for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical and biological properties of Akt-IN-2, a potent and selective inhibitor of the Akt signaling pathway. This document compiles available data on its chemical characteristics, mechanism of action, and provides illustrative experimental protocols and pathway diagrams to facilitate further research and application.

Core Chemical Properties of this compound

This compound is a small molecule inhibitor targeting the Akt serine/threonine kinase. The key chemical and physical properties of this compound are summarized below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₄F₃N₇O | |

| Molecular Weight | 505.6 g/mol | |

| IUPAC Name | (5R)-5-methyl-4-[4-[1-(2-pyrrolidin-1-ylethyl)-4-(3,3,3-trifluoropropyl)imidazol-2-yl]piperidin-1-yl]-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one | |

| CAS Number | 1295514-91-8 | |

| ChEMBL ID | CHEMBL4129379 | |

| PubChem CID | 51346966 | |

| InChI Key | Not available in searched results. | |

| Canonical SMILES | Not available in searched results. | |

| Solubility | Not available in searched results. Standard practice suggests dissolving in DMSO for in vitro assays. | |

| Physical Appearance | Not available in searched results. Typically a solid powder. |

Biological Activity and Mechanism of Action

This compound is characterized as a potent, selective, and orally bioavailable inhibitor of Akt1 with a reported IC₅₀ of 5 nM. The Akt signaling pathway is a critical downstream cascade of phosphoinositide 3-kinase (PI3K) and is central to regulating cell survival, proliferation, and growth. Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

The primary mechanism of action of this compound is the inhibition of the kinase activity of Akt. This prevents the phosphorylation of its numerous downstream substrates, thereby blocking the pro-survival and pro-proliferative signals.

The PI3K/Akt Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of intervention for an Akt inhibitor like this compound.

Caption: The PI3K/Akt signaling pathway with this compound inhibition.

Experimental Protocols

While the primary literature detailing the specific experimental protocols for the synthesis and characterization of this compound was not identified in the search, this section provides representative methodologies for key assays typically used in the evaluation of kinase inhibitors.

Representative In Vitro Kinase Assay Protocol

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase, such as Akt1.

-

Reagents and Materials:

-

Recombinant human Akt1 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP

-

Substrate peptide (e.g., a fluorescently labeled peptide derived from a known Akt substrate)

-

This compound (or test compound) dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of detecting the fluorescent signal

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the Akt1 enzyme solution (e.g., 5 µL) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (e.g., 2.5 µL). The final ATP concentration should be at or near its Km for the enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

-

Measure the fluorescent signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Representative Cell-Based Proliferation Assay Protocol

This protocol describes a general method to assess the effect of a compound on the proliferation of cancer cells.

-

Reagents and Materials:

-

Cancer cell line with an active Akt pathway (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or test compound) dissolved in DMSO

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., resazurin-based or MTS-based)

-

Plate reader (absorbance or fluorescence)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percent viability for each treatment condition relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the data and fitting it to a dose-response curve.

-

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical workflow for the characterization of a kinase inhibitor and the logical relationship of its effects.

Caption: A generalized experimental workflow for kinase inhibitor characterization.

Caption: Logical flow from this compound administration to its biological effects.

Disclaimer: This document is intended for research purposes only. The experimental protocols provided are representative and may require optimization for specific experimental conditions. The absence of primary literature for this compound in the conducted search limits the provision of specific, cited methodologies. Researchers should consult relevant literature and perform their own validation experiments.

Akt-IN-2: Ein umfassendes technisches Handbuch für die Untersuchung der Akt-Signalübertragung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Verwendung von Akt-IN-2, einem potenten und selektiven Inhibitor der Akt-Kinase, als Werkzeug für die Untersuchung der Akt-Signaltransduktion. Es umfasst wichtige quantitative Daten, detaillierte Versuchsprotokolle und Visualisierungen von Signalwegen und Arbeitsabläufen, um Forscher bei der effektiven Nutzung dieses wichtigen chemischen Werkzeugs zu unterstützen.

Einleitung

Der Serin/Threonin-Kinase Akt (auch als Proteinkinase B oder PKB bekannt) ist ein zentraler Knotenpunkt in einer Vielzahl von zellulären Prozessen, einschließlich Zellwachstum, Proliferation, Überleben und Metabolismus.[1][2] Eine Dysregulation des Akt-Signalwegs wird häufig mit verschiedenen Krankheiten, insbesondere Krebs, in Verbindung gebracht.[1] Akt-Inhibitoren sind daher unverzichtbare Werkzeuge, um die Rolle von Akt in diesen Prozessen aufzuklären und potenzielle therapeutische Strategien zu entwickeln.

This compound (auch bekannt als AKTi-1/2 oder Akt-Inhibitor VIII) ist ein zellgängiger, allosterischer Inhibitor, der eine hohe Selektivität für die Akt1- and Akt2-Isoformen aufweist.[3] Seine Fähigkeit, die Akt-Aktivität potent und selektiv zu blockieren, macht es zu einem wertvollen Instrument für die Untersuchung der nachgeschalteten Effekte der Akt-Inhibition in vitro und potenziell auch in vivo.

Quantitative Daten

Die folgenden Tabellen fassen die wichtigsten quantitativen Daten für zwei häufig als "this compound" bezeichnete Inhibitoren zusammen, um eine klare Unterscheidung und Vergleichbarkeit zu ermöglichen.

Tabelle 1: In-vitro-Wirksamkeit von Akti-1/2 (Akt-Inhibitor VIII)

| Parameter | Akt1 | Akt2 | Akt3 | Quelle |

| IC50 | 58 nM | 210 nM | 2.12 µM |

Tabelle 2: In-vitro-Wirksamkeit von Akt1/Akt2-IN-2 (Verbindung 7)

| Parameter | Akt1 | Akt2 | Quelle |

| IC50 | 138 nM | 212 nM | [4] |

Tabelle 3: Zelluläre Aktivität von Akt1/Akt2-IN-2

| Zelllinie | Beobachteter Effekt | Konzentration | Quelle |

| LnCaP | 3-fache Erhöhung der Caspase-3-Aktivität | 2 µM | [4] |

| LnCaP | 6,6-fache Erhöhung der Caspase-3-Aktivität | 4 µM | [4] |

| LnCaP, HT29, MCF7, A2780 | Zytotoxizität | Nicht spezifiziert | [4] |

Signalwege und Wirkmechanismus

Die folgenden Diagramme veranschaulichen den Akt-Signalweg und den vorgeschlagenen Wirkmechanismus von this compound.

Abbildung 1: Vereinfachter Akt-Signalweg.

Abbildung 2: Typischer experimenteller Arbeitsablauf mit this compound.

Detaillierte Versuchsprotokolle

Die folgenden Protokolle bieten detaillierte Anleitungen für Schlüsselversuche zur Untersuchung der Wirkung von this compound. Diese Protokolle sollten als Ausgangspunkt dienen und können je nach Zelltyp und experimentellen Bedingungen eine Optimierung erfordern.

Western-Blot-Analyse zur Untersuchung der Akt-Phosphorylierung

Dieses Protokoll beschreibt die Detektion der Phosphorylierung von Akt und seinen nachgeschalteten Zielen mittels Western Blot.

Materialien:

-

Zellkulturmedium, fötales Kälberserum (FCS), PBS

-

This compound

-

Lysepuffer (z.B. RIPA-Puffer) mit Protease- und Phosphatase-Inhibitoren

-

Proteinkonzentrationsassay (z.B. BCA-Assay)

-

Laemmli-Probenpuffer

-

SDS-PAGE-Gele, Laufpuffer, Transferpuffer

-

PVDF- oder Nitrozellulose-Membran

-

Blockierpuffer (z.B. 5% Magermilch oder BSA in TBST)

-

Primärantikörper (z.B. gegen p-Akt (Ser473), p-Akt (Thr308), Gesamt-Akt, p-GSK3β, Gesamt-GSK3β, β-Aktin)

-

Sekundärantikörper (HRP-konjugiert)

-

Chemilumineszenz-Substrat (ECL)

-

Imaging-System

Protokoll:

-

Zellkultur und Behandlung: Kultivieren Sie die Zellen bis zu einer Konfluenz von 70-80%. Behandeln Sie die Zellen mit den gewünschten Konzentrationen von this compound für die angegebene Dauer. Eine Negativkontrolle (nur Vehikel, z.B. DMSO) sollte immer mitgeführt werden.

-

Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie anschließend in eiskaltem Lysepuffer.[5][6]

-

Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem geeigneten Assay.[5]

-

Probenvorbereitung: Mischen Sie eine gleiche Menge an Protein (typischerweise 20-50 µg) mit Laemmli-Probenpuffer und denaturieren Sie die Proben durch Erhitzen bei 95-100°C für 5 Minuten.[5]

-

Gelelektrophorese: Trennen Sie die Proteine mittels SDS-PAGE.[5]

-

Proteintransfer: Übertragen Sie die aufgetrennten Proteine auf eine PVDF- oder Nitrozellulose-Membran.[7][8]

-

Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer, um unspezifische Antikörperbindungen zu verhindern.[8][9]

-

Inkubation mit Primärantikörper: Inkubieren Sie die Membran über Nacht bei 4°C mit dem verdünnten Primärantikörper in Blockierpuffer.[9]

-

Waschen: Waschen Sie die Membran dreimal für jeweils 5-10 Minuten mit TBST.[9]

-

Inkubation mit Sekundärantikörper: Inkubieren Sie die Membran für 1 Stunde bei Raumtemperatur mit dem HRP-konjugierten Sekundärantikörper.[5]

-

Waschen: Wiederholen Sie den Waschschritt aus Punkt 9.

-

Detektion: Inkubieren Sie die Membran mit ECL-Substrat und detektieren Sie das Signal mit einem geeigneten Imaging-System.[6]

Apoptose-Assay mittels Annexin-V-Färbung und Durchflusszytometrie

Dieses Protokoll beschreibt die Quantifizierung der durch this compound induzierten Apoptose.

Materialien:

-

Zellkulturmedium, FCS, PBS

-

This compound

-

Annexin-V-FITC-Apoptose-Detektionskit (enthält Annexin V-FITC, Propidiumiodid (PI) und Bindungspuffer)

-

Durchflusszytometer

Protokoll:

-

Zellkultur und Behandlung: Kultivieren Sie 1 x 10^6 Zellen in einer T25-Kulturflasche.[10] Behandeln Sie die Zellen mit den gewünschten Konzentrationen von this compound. Führen Sie Kontrollen mit (unbehandelte Zellen, nur mit Annexin V gefärbte Zellen und nur mit PI gefärbte Zellen).[10]

-

Zellernte: Ernten Sie sowohl adhärente als auch schwimmende Zellen. Waschen Sie die Zellen zweimal mit kaltem PBS und zentrifugieren Sie sie.[10]

-

Resuspendieren: Resuspendieren Sie das Zellpellet in 1X Bindungspuffer.

-

Färbung: Fügen Sie Annexin V-FITC und PI zu den Zellen hinzu.[10] Inkubieren Sie die Zellen für 15 Minuten bei Raumtemperatur im Dunkeln.[10][11]

-

Analyse: Analysieren Sie die Proben umgehend mittels Durchflusszytometrie.[10]

In-vivo-Xenograft-Studie (Allgemeines Protokoll)

Obwohl spezifische In-vivo-Daten für this compound begrenzt sind, wird hier ein allgemeines Protokoll für eine Xenograft-Studie zur Bewertung der Antitumor-Wirksamkeit eines Akt-Inhibitors beschrieben. Dieses Protokoll basiert auf Studien mit anderen Akt-Inhibitoren und muss für this compound spezifisch optimiert werden.

Materialien:

-

Immundefiziente Mäuse (z.B. Nacktmäuse)[14]

-

This compound, Vehikel zur Verabreichung

-

Messschieber zur Tumormessung

Protokoll:

-

Tumorimplantation: Injizieren Sie eine Suspension von Tumorzellen (z.B. 2 x 10^6 Zellen) subkutan oder intraperitoneal in immundefiziente Mäuse.[13]

-

Tumorwachstum und Randomisierung: Überwachen Sie das Tumorwachstum regelmäßig mit einem Messschieber.[15] Sobald die Tumore eine bestimmte Größe erreicht haben (z.B. 50-100 mm³), randomisieren Sie die Mäuse in Behandlungs- und Kontrollgruppen.[15]

-

Behandlung: Verabreichen Sie this compound in der festgelegten Dosis und dem festgelegten Schema (z.B. tägliche intraperitoneale Injektion).[14] Die Kontrollgruppe erhält nur das Vehikel.

-

Überwachung: Überwachen Sie das Tumorvolumen und das Körpergewicht der Mäuse während der gesamten Studie.[14][15]

-

Endpunkt und Analyse: Am Ende der Studie (oder wenn die Tumore eine vordefinierte Größe erreichen), euthanasieren Sie die Mäuse. Entnehmen Sie die Tumore für weitere Analysen wie Western Blot oder Immunohistochemie, um die Inhibition des Akt-Signalwegs im Tumorgewebe zu bestätigen.[14][16]

Schlussfolgerung

This compound ist ein wertvolles Forschungswerkzeug zur Untersuchung der vielfältigen Rollen des Akt-Signalwegs. Seine Spezifität für Akt1 und Akt2 ermöglicht eine gezielte Untersuchung der Funktionen dieser Isoformen. Die in diesem Leitfaden bereitgestellten quantitativen Daten, Signalweg-Diagramme und detaillierten Protokolle sollen Forschern eine solide Grundlage für die Planung und Durchführung aussagekräftiger Experimente bieten. Eine sorgfältige experimentelle Gestaltung und die Beachtung der hier beschriebenen methodischen Details sind entscheidend für die Erzielung robuster und reproduzierbarer Ergebnisse.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. AKT 1,2,3 (Pan AKT) - ImmunologicalSciences [immunologicalsciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 6. bio-rad.com [bio-rad.com]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis Protocols | USF Health [health.usf.edu]

- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 13. AKT2-knockdown suppressed viability with enhanced apoptosis, and attenuated chemoresistance to temozolomide of human glioblastoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Combined Targeting of mTOR and AKT is an Effective Strategy for Basal-like Breast Cancer in Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Akt-IN-2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of Akt-IN-2, also known as API-2 and Triciribine. This compound is a selective inhibitor of the serine/threonine kinase Akt (Protein Kinase B), a critical node in the PI3K/Akt signaling pathway frequently dysregulated in cancer. This guide details the compound's inhibitory properties, its selectivity profile, and its effects on cancer cells. Furthermore, it outlines the experimental methodologies used for its characterization and visualizes the key signaling pathways and experimental workflows.

Introduction: The Emergence of an Akt Inhibitor

The serine/threonine kinase Akt is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a common feature in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. This compound (API-2, Triciribine) was identified through the screening of the National Cancer Institute (NCI) Diversity Set as a potent inhibitor of Akt signaling.[1][2] Originally synthesized in 1971, its potential as a targeted anticancer agent was revisited and established in the early 2000s, leading to its characterization as a selective Akt pathway inhibitor.[3]

Mechanism of Action: A Unique Approach to Akt Inhibition

This compound employs a distinct mechanism to suppress Akt signaling. Unlike ATP-competitive inhibitors that target the kinase domain, this compound functions by preventing the membrane translocation of Akt.[4] It is a cell-permeable nucleoside analog that, once inside the cell, is phosphorylated by adenosine kinase to its active monophosphate form.[1] This active form is believed to bind to the pleckstrin homology (PH) domain of Akt, a crucial step for its recruitment to the plasma membrane upon upstream signaling from phosphoinositide 3-kinase (PI3K).[3][4] By inhibiting this translocation, this compound effectively prevents the subsequent phosphorylation and activation of all three Akt isoforms (Akt1, Akt2, and Akt3).[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (API-2, Triciribine), including its potency against Akt, its activity in various cancer cell lines, and its selectivity profile.

Table 1: In Vitro Potency of this compound (API-2, Triciribine)

| Target | Cell Line | IC50 / GI50 | Reference |

| Akt (inhibition of phosphorylation) | PC-3 | 130 nM | [5] |

| HIV-1 | CEM-SS, H9, H9IIIB, U1 | 20 nM | [5] |

| Cell Growth (Astrocytoma) | KR158, KR130, SF295 | 0.4 - 1.1 µM (GI50) | [5] |

| Cell Growth (Astrocytoma) | K1861-10 (WHO II) | 1.7 µM (GI50) | [5] |

| Cell Growth (Primary Astrocytes) | - | >13.6 µM (GI50) | [5] |

Table 2: Selectivity Profile of this compound (API-2, Triciribine)

This compound has been demonstrated to be highly selective for the Akt signaling pathway. Qualitative assessments have shown that it does not inhibit the activation of several other key kinases.[2][3][5]

| Kinase/Pathway Not Inhibited | Reference |

| Phosphatidylinositol 3-kinase (PI3K) | [3][5] |

| Phosphoinositide-dependent kinase-1 (PDK1) | [3][5] |

| Protein Kinase C (PKC) | [3][5] |

| Protein Kinase A (PKA) | [3][5] |

| Serum- and glucocorticoid-inducible kinase (SGK) | [3][5] |

| p38 MAP Kinase | [3] |

| Extracellular signal-regulated kinase-1/2 (ERK1/2) | [3][5] |

| c-Jun NH2-terminal kinase (JNK) | [3][5] |

| Signal transducer and activators of transcription 3 (STAT3) | [3] |

Table 3: Pharmacokinetic Parameters of Triciribine Phosphate Monohydrate (TCN-PM)

A phase I clinical study of the phosphate monohydrate form of Triciribine provided some pharmacokinetic insights. However, the evaluation was challenging due to low detectable drug levels at the tested doses.[6]

| Parameter | Observation | Reference |

| Detectable Drug Levels | Lack of detectable drug levels beyond 24 hours in many subjects at low starting doses. | [6] |

Note: Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not yet well-defined.

Key Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Akt Kinase Assay (Immunoprecipitation-based)

This assay measures the ability of this compound to inhibit the phosphorylation of a downstream substrate by Akt.

-

Cell Lysis:

-

Culture cells of interest to 80-90% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control for a specified time.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation of Akt:

-

Incubate the cell lysate with an anti-Akt antibody (specific for the isoform of interest) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase assay buffer containing ATP and a recombinant Akt substrate (e.g., GSK-3α peptide).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

-

Detection of Substrate Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a phospho-specific antibody against the Akt substrate (e.g., anti-phospho-GSK-3α).

-

Detect the signal using an appropriate secondary antibody and chemiluminescent substrate.

-

Quantify the band intensities to determine the extent of inhibition.

-

Western Blotting for Akt Pathway Modulation

This method is used to assess the effect of this compound on the phosphorylation status of Akt and its downstream effectors in whole-cell lysates.

-

Sample Preparation:

-

Treat cells with this compound as described for the kinase assay.

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (e.g., p-Akt Ser473, p-Akt Thr308), and downstream targets (e.g., total and phospho-GSK3β, total and phospho-S6 ribosomal protein).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal and analyze the changes in protein phosphorylation levels.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for key experiments to characterize this compound.

Conclusion and Future Directions

This compound (API-2, Triciribine) represents a significant development in the pursuit of targeted cancer therapies. Its unique mechanism of action, involving the inhibition of Akt membrane translocation, offers a distinct advantage in terms of selectivity. The preclinical data demonstrate its potential to inhibit the growth of cancer cells with hyperactivated Akt signaling. While early clinical studies have provided some insights, further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties. Future research should focus on comprehensive kinase selectivity profiling to provide a more quantitative understanding of its off-target effects. Additionally, exploring combination therapies with other signaling pathway inhibitors may unlock the full therapeutic potential of this compound in a clinical setting. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate this promising Akt inhibitor.

References

- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triciribine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Akt-IN-2 on Cell Survival and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Akt-IN-2, an allosteric inhibitor of AKT1. It details the compound's mechanism of action, its quantifiable effects on cell survival and proliferation, and the experimental protocols used to ascertain these effects. The information is intended to support further research and development of AKT inhibitors.

Core Mechanism of Action

This compound is a selective, allosteric inhibitor of AKT1. Unlike ATP-competitive inhibitors that bind to the kinase domain, this compound targets the pleckstrin homology (PH) domain of AKT1. This interaction prevents the recruitment of AKT1 to the cell membrane, a critical step for its activation by upstream kinases such as PDK1. By locking AKT1 in an inactive conformation, this compound effectively blocks the entire downstream signaling cascade, which is crucial for cell survival and proliferation.

Quantitative Impact on Cellular Processes

The inhibitory action of this compound translates into measurable effects on cancer cell lines, primarily through the induction of apoptosis and the suppression of proliferation.

Inhibition of AKT1 Kinase Activity

This compound demonstrates potent and selective inhibition of AKT1. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Parameter | Cell Line/Condition | Value | Reference |

| IC50 (AKT1) | In vitro kinase assay | 46 nM | |

| IC50 (AKT2) | In vitro kinase assay | > 5 µM | |

| IC50 (AKT3) | In vitro kinase assay | > 5 µM | |

| Cellular IC50 | PC3 cells (p-PRAS40) | 270 nM |

Effects on Cell Viability and Proliferation

By inhibiting AKT1, this compound leads to a dose-dependent decrease in cell viability and proliferation across various cancer cell lines.

| Assay Type | Cell Line | Effect | Concentration | Reference |

| Cell Viability | BT474 | ~50% reduction | 1 µM | |

| Cell Viability | LNCaP | Significant reduction | 1-10 µM | |

| Cell Proliferation | PC3 | Inhibition | Not specified |

Induction of Apoptosis and Cell Cycle Arrest

Inhibition of the pro-survival AKT pathway makes cells more susceptible to apoptosis. This compound has been shown to induce programmed cell death and cause cell cycle arrest.

| Assay Type | Cell Line | Observation | Concentration | Reference |

| Apoptosis | LNCaP | Increased Caspase-3/7 activity | 1-10 µM | |

| Cell Cycle | Not Specified | G1 phase arrest | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot for AKT Pathway Inhibition

This protocol is used to measure the phosphorylation status of AKT and its downstream targets, such as PRAS40, providing direct evidence of target engagement in a cellular context.

-

Cell Culture and Treatment: Seed cells (e.g., PC3) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-phospho-PRAS40 (Thr246), total AKT, and a loading control like β-actin).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Apoptosis (Caspase-Glo 3/7) Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay.

-

Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Reagent Addition: Equilibrate the plate to room temperature. Add Caspase-Glo 3/7 reagent to each well in a 1:1 volume ratio.

-

Signal Development: Mix gently and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer. An increase in luminescence corresponds to an increase in caspase activity and apoptosis.

Logical Relationships and Downstream Consequences

The inhibition of AKT1 by this compound initiates a cascade of events that ultimately determine cell fate. The logical flow from target engagement to cellular outcome is critical for understanding its therapeutic potential.

Methodological & Application

Application Notes and Protocols for Akt-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt-IN-2, also known as Akti-1/2 or Akt Inhibitor VIII, is a cell-permeable, potent, and selective allosteric inhibitor of Akt1 and Akt2 kinases.[1][2][3][4][5][6] Its mechanism of action is dependent on the pleckstrin homology (PH) domain, and it displays significantly less activity against the Akt3 isoform and other related kinases.[1][6] This inhibitor is a valuable tool for investigating the role of the PI3K/Akt signaling pathway in various cellular processes, including cell survival, proliferation, metabolism, and apoptosis.[7][8][9] Dysregulation of the Akt pathway is a hallmark of many diseases, particularly cancer, making this compound a relevant compound for drug development and cancer research.[7][9]

These application notes provide a summary of the working concentrations of this compound in various cell lines and detailed protocols for key in vitro experiments.

Data Presentation: Working Concentrations of this compound

The optimal working concentration of this compound is cell-line dependent and should be determined empirically for each new experimental system. The following table summarizes reported IC50 values and working concentrations for this compound (Akti-1/2) in different cell culture applications.

| Compound | Cell Line | Application | Concentration | Incubation Time |

| Akti-1/2 | C33A | Akt1/2 Inhibition (IPKA assay) | IC50: 305 nM (Akt1), 2086 nM (Akt2) | Not specified |

| Akti-1/2 | HCC827 | Cell Growth Inhibition | IC50: 4.7 µM | 96 h |

| Akti-1/2 | NCI-H522 | Cell Growth Inhibition | IC50: 7.25 µM | 96 h |

| Akti-1/2 | NCI-H1651 | Cell Growth Inhibition | IC50: 9.5 µM | 96 h |

| Akti-1/2 | PC-9 | Cell Growth Inhibition | IC50: 9.5 µM | 96 h |

| Akt1/2-IN-2 | LnCaP | Caspase-3 Induction | 2 µM and 4 µM | Not specified |

| Akt Inhibitor | U87 and U251 (Glioma) | Apoptosis Induction | 125 nM and 250 nM | 48 h |

| Ipatasertib (pan-Akt inhibitor) | MDA-MB-231BR (Breast Cancer) | Cell Viability Reduction | 1, 5, 10, 20 µM | Not specified |

Note: The IC50 values can vary between different cytotoxicity assays and cell lines due to unique biological characteristics.[10]

Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation.[8] Upon activation by growth factors or other extracellular signals, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K).[7][9] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a docking site for Akt and its upstream kinase PDK1 at the plasma membrane.[7] This co-localization allows for the phosphorylation and full activation of Akt.[7] Activated Akt then phosphorylates a multitude of downstream substrates to exert its cellular effects.[7] this compound acts as an allosteric inhibitor of Akt1 and Akt2, preventing their activation and subsequent downstream signaling.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of Akt inhibitors on the proliferation of human glioma cell lines.[11]

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound.

-

Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

References

- 1. Akt Inhibitor VIII, Akti-1/2 InSolution, ≥95%, Isozyme-Selective | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. stemcell.com [stemcell.com]

- 4. scbt.com [scbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Akt抑制剂VIII,同工酶选择性,Akti-1/2 Akt Inhibitor VIII, Isozyme-Selective, Akti-1/2, CAS 612847-09-3, is a cell-permeable, reversible inhibitor of Akt1/Akt2 (IC50 = 58 nM, 210 nM, & 2.12 µM for Akt1, Akt2, and Akt3, respectively). | Sigma-Aldrich [sigmaaldrich.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Protocol for In Vitro Use of Akt-IN-2 (Akti-1/2, Akt Inhibitor VIII)

For research use only. Not for use in diagnostic procedures.

Introduction

Akt-IN-2, also known as Akti-1/2 or Akt Inhibitor VIII, is a potent and selective, allosteric inhibitor of Akt1 and Akt2 kinases.[1][2] It functions by binding to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[1][3] This inhibitor is a valuable tool for studying the role of the PI3K/Akt signaling pathway in various cellular processes, including cell survival, proliferation, and apoptosis.[3][4] Dysregulation of the Akt pathway is a hallmark of many cancers, making inhibitors like this compound critical for cancer research and drug development.[4][5]

These application notes provide detailed protocols for the in vitro use of this compound to assess its effects on cancer cell lines. The protocols cover cell viability assays, analysis of Akt phosphorylation by Western blotting, in vitro kinase activity assays, and apoptosis detection.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (Akti-1/2)

| Target | IC50 (nM) | Assay Type | Reference |

| Akt1 | 58 | Cell-free kinase assay | [2][6] |

| Akt2 | 210 | Cell-free kinase assay | [2][6] |

| Akt3 | 2119 | Cell-free kinase assay | [2] |

| Akt1 | 305 | Cell-based IPKA (C33A cells) | [6] |

| Akt2 | 2086 | Cell-based IPKA (C33A cells) | [6] |

Table 2: Cellular IC50 Values of this compound (Akti-1/2) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Breast Cancer Cell Lines with PI3KCA mutation or HER2 amplification | Breast Cancer | 0.1 - 0.88 | Growth Inhibition Assay | [1] |

| HCC827 | Lung Cancer | 4.7 | SRB Assay (96h) | [6] |

| NCI-H522 | Lung Cancer | 7.25 | SRB Assay (96h) | [6] |

| NCI-1651 | Lung Cancer | 9.5 | SRB Assay (96h) | [6] |

| PC-9 | Lung Cancer | ~10 | SRB Assay (96h) | [6] |

Signaling Pathway

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to determine the effect of this compound on cell proliferation and viability.[6]

Materials:

-

Cancer cell lines (e.g., HCC827, NCI-H522, PC-9)[6]

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations may range from 0.1 to 10 µM.[1][6] Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate for 96 hours.[6]

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value using a non-linear regression analysis with a sigmoidal dose-response curve.[6]

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on Akt phosphorylation at Ser473 and Thr308.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473, diluted in 5% BSA/TBST) overnight at 4°C.[5]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total Akt and anti-β-actin antibodies for loading controls.

In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of this compound on the kinase activity of purified Akt.

Materials:

-

Purified active Akt1 or Akt2 enzyme

-

This compound

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Substrate peptide or protein (e.g., GSK-3 fusion protein)[7]

-

ATP ([γ-33P]-ATP for radioactive assay or cold ATP for non-radioactive assay)

-

SDS-PAGE gels and Western blot reagents (for non-radioactive assay) or phosphocellulose paper (for radioactive assay)

Procedure (Non-Radioactive): [7][8]

-

Prepare a reaction mixture containing kinase buffer, purified Akt enzyme, and the substrate protein.

-

Add different concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10-50 µM.[6]

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α/β Ser21/9).[7]

Caspase-3 Activity Assay

This assay measures the induction of apoptosis by this compound through the activity of caspase-3.[6][9]

Materials:

-

Cancer cell lines

-